molecular formula C18H19N3O4 B2360618 4-[2-(2-Methoxyphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097924-00-8

4-[2-(2-Methoxyphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No. B2360618
CAS RN: 2097924-00-8
M. Wt: 341.367
InChI Key: QXACMYBMAQCZSM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a piperazine ring, a pyridine ring, and a methoxyphenoxy group . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various chemical reactions, including ring cleavage methodologies .


Molecular Structure Analysis

The molecular structure of this compound likely includes a piperazine ring, a pyridine ring, and a methoxyphenoxy group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, the pyridine ring is often involved in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry tools .

Scientific Research Applications

Future Directions

Future research could focus on synthesizing this compound and studying its potential biological activities. Additionally, its physical and chemical properties could be analyzed in more detail .

properties

IUPAC Name

4-[2-(2-methoxyphenoxy)acetyl]-1-pyridin-3-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-15-6-2-3-7-16(15)25-13-18(23)20-9-10-21(17(22)12-20)14-5-4-8-19-11-14/h2-8,11H,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXACMYBMAQCZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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